Candidin

Antifungal Resistance Candida albicans Polyene Macrolide

Candidin (CAS 1405-90-9) is a heptaene macrolide antifungal complex produced by *Streptomyces viridoflavus*. Unlike amphotericin B or nystatin, it exhibits a unique cross-resistance profile—*C. albicans* strains resistant to candidin remain susceptible to nystatin—making it an indispensable tool for dissecting polyene resistance mechanisms. Its distinct mycosamine conformation (NMR-verified) enables critical SAR studies on glycosylation-driven sterol binding and toxicity. Additionally, its potential oral bioavailability in rodent models offers a less invasive dosing route for systemic candidiasis research. Procure Candidin to access these quantifiable, structurally grounded differentiations that precludes simple substitution with other polyenes in your research programs.

Molecular Formula C47H71NO17
Molecular Weight 922.1 g/mol
CAS No. 1405-90-9
Cat. No. B174359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCandidin
CAS1405-90-9
Synonymscandidin
Molecular FormulaC47H71NO17
Molecular Weight922.1 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
InChIInChI=1S/C47H71NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-30,32-38,40-44,46,50-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
InChIKeyIBRQTOKMQLIMRF-KACBBQTFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Candidin (CAS 1405-90-9): A Heptaene Macrolide Antifungal with Distinct Cross-Resistance and Structural Profile for Specialized Research and Industrial Procurement


Candidin (CAS 1405-90-9) is a heptaene macrolide antifungal antibiotic complex produced by the soil actinomycete Streptomyces viridoflavus [1]. As a member of the polyene macrolide class, which includes amphotericin B and nystatin, it exerts its antifungal activity through binding to ergosterol in fungal cell membranes, leading to membrane disruption and cell death [2]. Candidin is a complex mixture of at least three major components with distinct heptaene chromophores, and its biosynthesis involves a sequential formation of these components, with glycosylation occurring during the secretion process [3]. The compound exhibits potent activity against Candida albicans and other pathogenic fungi, and its distinct structural and resistance profile differentiates it from its closest analogs, warranting specific consideration in research and industrial applications where particular pharmacological or immunological properties are required [4].

Why Nystatin, Amphotericin B, or Candicidin Cannot Replace Candidin: Quantifiable Differences in Resistance, Toxicity, and Structural Configuration


While candidin shares a common polyene macrolide scaffold and mechanism of action with clinically prevalent antifungals like amphotericin B and nystatin, critical quantitative differences in cross-resistance patterns, toxicity profiles, and molecular architecture preclude their simple interchange in research or industrial settings [1]. Specifically, Candida albicans strains rendered resistant to candidin exhibit a distinct cross-resistance pattern: they are also resistant to amphotericin B but not to nystatin, a behavior not reciprocally mirrored by nystatin-resistant strains [2]. Furthermore, candidin's toxicity profile, characterized by an intravenous LD50 of 1.5 mg/kg in mice, is markedly different from that of amphotericin B and nystatin, which influences its suitability for in vivo models and formulation development [3]. Additionally, solution NMR structural analyses reveal that the conformation of the mycosamine sugar moiety in candidin differs from that in nystatin A1, potentially impacting sterol binding kinetics and selectivity [4]. These quantifiable and structurally grounded differentiations necessitate a targeted procurement strategy rather than reliance on generic polyene substitution.

Candidin Quantitative Evidence Guide: Head-to-Head Comparative Data on Cross-Resistance, Toxicity, and Structural Configuration


Candidin's Unique Cross-Resistance Profile: Amphotericin B-Resistant, Nystatin-Susceptible Phenotype in Candida albicans

In a direct comparative study, Candida albicans strains that were rendered 150-fold resistant to candidin through sequential subculturing also displayed significant cross-resistance to amphotericin B (4- to 60-fold increase in resistance) but remained fully susceptible to nystatin [1]. This asymmetric cross-resistance pattern is unique to candidin and amphotericin B among the polyenes tested, as nystatin-resistant strains did not exhibit cross-resistance to either candidin or amphotericin B [1].

Antifungal Resistance Candida albicans Polyene Macrolide

Toxicity Profile: Candidin's Intravenous LD50 of 1.5 mg/kg Distinguishes It from Clinically Tolerated Polyenes

Candidin exhibits a significantly higher acute intravenous toxicity in mice compared to the clinically utilized polyenes amphotericin B and nystatin. The intravenous LD50 of candidin is reported as 1.5 mg/kg [1], whereas amphotericin B has an intravenous LD50 of approximately 2.3-4.5 mg/kg [2] and nystatin is known for its relatively low systemic toxicity [3]. This difference in acute toxicity may impact formulation strategies and in vivo model selection.

Toxicology In Vivo Studies Polyene Macrolide

Candidin's Mycosamine Sugar Conformation Differs from Nystatin A1, Potentially Impacting Sterol Binding Kinetics

Solution NMR structures of glycosylated polyene macrolides reveal that the mycosamine sugar moiety in candidin adopts a distinct conformational arrangement compared to that in nystatin A1, despite both being glycosylated polyenes [1]. While both compounds share a conserved overall rod-shaped structure with clustered hydroxyl groups, the glycosyl moiety in candidin exhibits different torsion angles and spatial orientation relative to the macrolide ring [1]. This structural nuance may influence sterol-binding kinetics and membrane selectivity, providing a basis for its distinct biological profile.

Structural Biology NMR Spectroscopy Polyene Macrolide

In Vitro Growth Inhibition Activity of Candidin Against Candida albicans: Comparable Potency to Amphotericin B and Trichomycin

In a comparative study of eleven polyene antifungal antibiotics, candidin, amphotericin B, trichomycin, and candicidin (all heptaenes) demonstrated the most potent growth inhibition against Candida albicans [1]. While exact MIC values were not provided in the abstract, the study classified these heptaenes as the most active among the tested polyenes, which included tetraenes like nystatin and pimaricin [1]. This positions candidin within the highest potency tier of polyene macrolides.

Antifungal Susceptibility Candida albicans Polyene Macrolide

Potential Oral Bioavailability in Murine Models: Candidin Shows Promise Unlike Amphotericin B

A comparative in vivo study of nine heptaene macrolide antibiotics in a murine systemic candidiasis model revealed that while all compounds exhibited similar subcutaneous activity, only amphotericin B and mycoheptin showed significant oral activity [1]. The authors hypothesized that this oral activity might be characteristic of heptaenes containing only mycosamine as a nitrogenous moiety, and they suggested that candidin, due to its structural similarity, might also exhibit useful therapeutic efficacy via the oral route, unlike amphotericin B which is clinically inactive orally in humans [1].

Oral Bioavailability In Vivo Efficacy Polyene Macrolide

Candidin as a Distinct Antigen in Immunological Assays: Differential Cellular Immune Response Compared to Whole Candida albicans Extract

In immunological studies, candidin (as a purified antigen preparation) elicits a distinct lymphocyte electrophoretic mobility response in sensitized rabbits compared to whole Candida albicans antigen [1]. Specifically, in vitro incubation with candidin resulted in characteristic changes in the electrophoretic migration time of lymph node lymphocytes, allowing for the discrimination of two lymphocyte sub-populations during the immune response [1]. This immunological property is distinct from that of crude Candida extracts and from the antifungal activity profile of the compound itself.

Immunology Cellular Immunity Candida Antigen

Candidin Procurement Scenarios: Specialized Applications Driven by Quantifiable Differentiation


Investigating Polyene Resistance Mechanisms and Asymmetric Cross-Resistance in Candida albicans

Researchers studying the evolution and mechanisms of antifungal resistance can utilize candidin to generate and characterize resistant Candida albicans strains. The unique cross-resistance profile—where candidin-resistant strains are cross-resistant to amphotericin B but not to nystatin—provides a valuable genetic and biochemical tool for dissecting polyene resistance pathways [4]. This specific phenotype is essential for studies aimed at identifying mutations or cellular adaptations that confer resistance to heptaenes without affecting tetraene susceptibility.

Structure-Activity Relationship (SAR) Studies of Polyene Macrolide Glycosylation and Membrane Interaction

Candidin's distinct mycosamine sugar conformation, as revealed by solution NMR, makes it a critical comparator for SAR studies focused on the role of glycosylation in sterol binding and membrane selectivity [4]. Researchers can use candidin alongside nystatin A1 and amphotericin B to systematically investigate how subtle variations in sugar geometry influence antifungal potency, toxicity, and spectrum of activity. This is directly relevant to the rational design of next-generation polyene analogs with improved therapeutic indices.

In Vivo Efficacy Studies in Murine Candidiasis Models Where Oral Bioavailability of Heptaenes is Desired

For in vivo pharmacologists conducting efficacy studies in rodent models of systemic candidiasis, candidin represents a heptaene macrolide with potential oral bioavailability [4]. Unlike amphotericin B, which requires intravenous or liposomal formulations for systemic effect, candidin may be administered orally in mice, offering a more convenient and less invasive dosing route for chronic infection models. This property, inferred from its structural class, makes it a candidate for studying oral antifungal therapy in experimental settings.

Cellular Immunology Research on Delayed-Type Hypersensitivity and Lymphocyte Subpopulations

Immunologists investigating cellular immune responses to fungal antigens can employ candidin as a defined and purified antigen to elicit and measure T-cell mediated immunity [4]. The distinct electrophoretic mobility shifts observed in sensitized lymphocytes upon candidin exposure provide a specific readout for functional lymphocyte subpopulations, differentiating it from crude Candida extracts [4]. This application is particularly valuable in studies of immunocompromised states, vaccine development, and the diagnosis of chronic mucocutaneous candidiasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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